molecular formula C20H26O4 B5083567 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene

Cat. No.: B5083567
M. Wt: 330.4 g/mol
InChI Key: QKJZEZODWSZMTI-UHFFFAOYSA-N
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Description

1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene, commonly known as EEDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEDB is a benzene derivative that contains three ethylene glycol moieties, making it a triethylene glycol derivative.

Scientific Research Applications

EEDB has been studied extensively for its potential applications in various fields. One of the major applications of EEDB is in the field of polymer chemistry. EEDB can be used as a monomer in the synthesis of polyesters, polyamides, and other polymers. EEDB-based polymers have excellent mechanical properties, making them suitable for use in various industrial applications.
EEDB has also been studied for its potential use as a surfactant. EEDB-based surfactants have excellent emulsifying properties, making them suitable for use in the food industry, cosmetics industry, and other industrial applications.

Mechanism of Action

The exact mechanism of action of EEDB is not fully understood. However, it is believed that EEDB acts as a surfactant, reducing the surface tension between two phases. This allows for better mixing and emulsification of different compounds.
Biochemical and Physiological Effects
EEDB has not been extensively studied for its biochemical and physiological effects. However, it is believed that EEDB is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

EEDB has several advantages as a compound for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. EEDB is also relatively non-toxic and does not have any significant adverse effects on human health. However, EEDB has some limitations as a compound for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. EEDB is also relatively expensive compared to other compounds, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of EEDB. One area of research is the development of new EEDB-based polymers with improved mechanical properties. Another area of research is the development of new EEDB-based surfactants with improved emulsifying properties. Additionally, more research is needed to fully understand the mechanism of action of EEDB and its potential biochemical and physiological effects.

Synthesis Methods

EEDB can be synthesized by the reaction between 1,2,3-trimethylbenzene and ethylene oxide in the presence of a catalyst. The reaction is carried out under high pressure and high temperature to yield EEDB as a colorless liquid. The synthesis of EEDB is relatively simple and can be performed in large quantities, making it a viable compound for scientific research.

Properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-18-8-10-19(11-9-18)23-14-12-21-13-15-24-20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJZEZODWSZMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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